Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
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Properties
IUPAC Name |
ethyl N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-2-21-14(20)17-13-16-8-5-6-18(7-10(8)23-13)12(19)9-3-4-11(15)22-9/h3-4H,2,5-7H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOFHDGHAQLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiazolo-pyridine core and a chlorothiophene moiety. The chemical formula is , and its molecular weight is approximately 320.81 g/mol. The presence of the chlorothiophene group enhances its reactivity and interaction with biological targets.
Anticoagulant Properties
Research has indicated that derivatives of compounds similar to ethyl carbamate exhibit anticoagulant properties by inhibiting factor Xa, a crucial component in the coagulation cascade. This inhibition can be pivotal in preventing thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Antimicrobial Activity
Studies have shown that compounds containing thiophene and thiazole rings possess significant antimicrobial activity. This compound may demonstrate similar effects against various bacterial strains due to the presence of reactive functional groups that facilitate interaction with microbial cell membranes .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that thiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Preliminary studies on related compounds have shown promise in vitro against several cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like 5-chlorothiophene-2-carboxylic acid. Key steps include:
- Formation of the Thiophene Derivative : Reacting 5-chlorothiophene with appropriate carbonyl compounds.
- Cyclization : Introducing a thiazole ring through cyclization reactions.
- Carbamoylation : The final step involves carbamoylation to form the target compound.
Research Findings and Case Studies
Preparation Methods
Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride
The 5-chlorothiophene-2-carbonyl group is synthesized via chlorination of 5-chlorothiophene-2-carboxylic acid. A patent by CN102659756A details an optimized protocol using thionyl chloride (SOCl₂) in carbon tetrachloride (CCl₄) under inert conditions. Key steps include:
- Low-Temperature Activation : SOCl₂ is added to a reactor at 0°C to minimize side reactions.
- Batchwise Addition : 5-Chloro-2-thiophenecarboxylic acid is introduced gradually to control exothermicity.
- Reflux and Distillation : After stirring at room temperature, the mixture is refluxed (1–3 h), followed by desolvation and reduced-pressure distillation to isolate the acyl chloride (yield: 85–92%, purity: ≥95%).
This method avoids bromine-based reagents, reducing corrosion risks and simplifying purification.
Formation of the Tetrahydrothiazolo[5,4-c]Pyridine Core
The thiazolo[5,4-c]pyridine scaffold is constructed via a cyclocondensation strategy. A protocol from PMC9056361 employs cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethene to generate a β-nitrothiazolidine intermediate, which undergoes Knoevenagel condensation with aldehydes and subsequent cyclization. For the tetrahydro variant, CN103980296-A modifies this approach using 1-methyl-4-piperidone as the starting material:
- Enamine Formation : Reaction of 1-methyl-4-piperidone with pyrrolidine in cyclohexane forms a cyclic enamine.
- Sulfur Incorporation : Treatment with elemental sulfur and cyanamide in methanol yields 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Key conditions include Dean-Stark trapping for water removal and low-temperature cyanamide addition to prevent overoxidation.
Coupling of 5-Chlorothiophene-2-Carbonyl Chloride to the Thiazolopyridine Core
The 5-chlorothiophene-2-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Vulcanchem’s synthesis of an analog (CAS 1351635-46-5) uses EDCI/HOBt-mediated coupling under inert conditions:
Attachment of the Ethyl Carbamate Moiety
Ethyl carbamate is introduced via a two-step process:
- Carbamate Formation : Urea and ethanol react with a metal oxide catalyst (e.g., MgO) at 100–200°C under pressure (0.1–2.0 MPa), producing ethyl carbamate (CN1865241A).
- Coupling to Thiazolopyridine : The carbamate is activated with phosgene analogs and reacted with the secondary amine on the thiazolopyridine scaffold.
Optimization of Reaction Conditions
Catalytic Systems
Triethylamine is critical for neutralizing HCl during cyclization, while MgO enhances carbamate formation efficiency.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with a C18 column (CH₃CN/H₂O gradient) achieves baseline separation, with purity ≥98%.
Comparative Analysis with Related Compounds
The 5-chlorothiophene variant exhibits superior electrophilicity for target engagement compared to phenyl analogs.
Challenges and Mitigation Strategies
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Answer: The synthesis involves three key steps:
Core Formation : Construction of the thiazolo[5,4-c]pyridine ring via cyclization reactions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical to avoid side products .
Substituent Introduction : The 5-chlorothiophene-2-carbonyl group is introduced via nucleophilic acyl substitution. Catalysts like DMAP improve yields by 15–20% .
Carbamate Attachment : Ethyl carbamate is added under mild basic conditions (pH 7–8) to prevent hydrolysis .
Q. Table 1: Optimization Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| 1 | Solvent | DMF | +25% purity |
| 2 | Catalyst | DMAP | +18% yield |
| 3 | pH | 7.5–8.0 | Prevents degradation |
Q. Which analytical methods are most reliable for confirming structural integrity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazolo-pyridine core (e.g., δ 7.8–8.2 ppm for thiophene protons) .
- HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) .
- HRMS : Exact mass matching within 2 ppm ensures molecular formula accuracy .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
- Substituent Variation : Replace the 5-chlorothiophene group with furan or sulfonamide moieties to assess impact on bioactivity .
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization assays. A 10 nM–100 μM concentration range is typical .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to prioritize synthetic targets .
Q. Table 2: SAR Trends in Analogues
| Modification | Bioactivity Change | Target Affinity (Kd) |
|---|---|---|
| Thiophene → Furan | ↓ Anticancer activity | 450 nM → 1.2 μM |
| Chlorine → Methyl | ↑ Metabolic stability | t₁/₂: 2h → 4.5h |
Q. How should conflicting data on biological activity be resolved?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Impurity Analysis : Use LC-MS to rule out contaminants (e.g., residual solvents) that may skew IC₅₀ values .
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity if fluorescence assays disagree) .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
Answer:
- Dosing : Administer 10 mg/kg intravenously in rodent models. Plasma samples are collected at 0.5, 2, 6, and 24h post-dose .
- Metabolite Identification : Liver microsomes + NADPH incubations reveal oxidative metabolites via UPLC-QTOF .
- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs .
Q. How can crystallographic data resolve stereochemical uncertainties?
Answer:
Q. What in vitro models best predict therapeutic potential?
Answer:
- Cancer : NCI-60 cell panel screens (72h exposure) identify selectivity against leukemia (GI₅₀ <1 μM) .
- Inflammation : LPS-stimulated RAW264.7 macrophages measure TNF-α suppression (ELISA) at 10–100 nM .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition data?
Answer:
- Assay Conditions : ATP concentration (1 mM vs. 10 mM) alters IC₅₀ by 3-fold in kinase assays .
- Enzyme Source : Recombinant vs. native enzymes may show differing inhibition due to post-translational modifications .
Q. Table 3: Case Study – Conflicting IC₅₀ Values
| Study | IC₅₀ (nM) | Assay Condition | Enzyme Source |
|---|---|---|---|
| A | 12 | 1 mM ATP | Recombinant |
| B | 45 | 10 mM ATP | Native |
Q. What strategies improve metabolic stability in lead optimization?
Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., carbamate methyl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .
Methodological Challenges
Q. How to scale synthesis for preclinical studies without compromising purity?
Answer:
Q. Key Takeaways
- Synthesis : Prioritize solvent/catalyst selection for yield and purity.
- SAR : Combine computational and experimental approaches for efficient optimization.
- Data Conflicts : Standardize assays and validate with orthogonal methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
